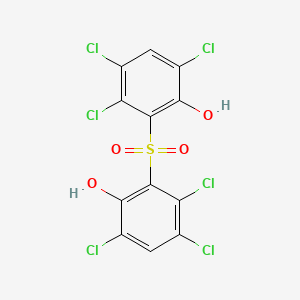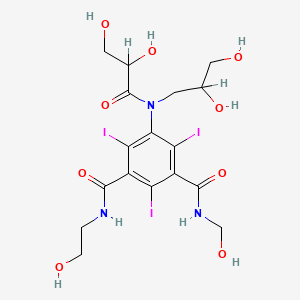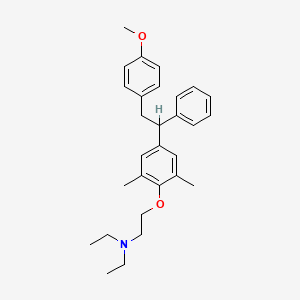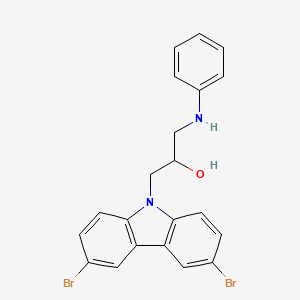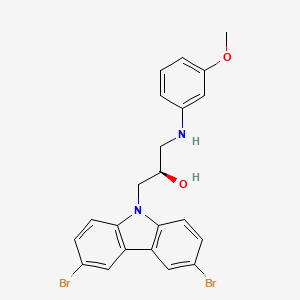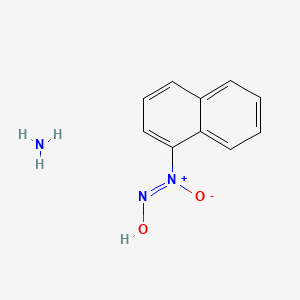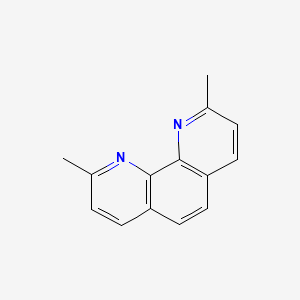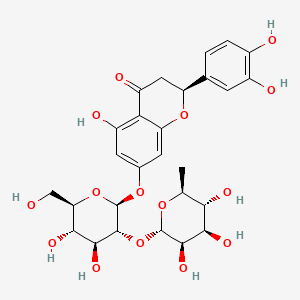
神经介素N
描述
Neuromedin N is a neuropeptide derived from the same precursor polypeptide as neurotensin . It is composed of the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu . Neuromedin N is primarily synthesized in the neural and intestinal tissues of mammals . In studies performed in mice, neuromedin N’s physiological effects were shown to include hypothermia and analgesia .
Synthesis Analysis
Neuromedin N is homologous to neurotensin, both of whose sequences are found on the pro neurotensin/neuromedin N precursor C-terminus . Both sequences of neuromedin N as well as neurotensin are flanked by Lys-Arg amino acids, which comprise a consensus sequence for the endoprotease proprotein convertase .Molecular Structure Analysis
The molecular structure of Neuromedin N is represented by the chemical formula C38H63N7O8 . The molar mass is 745.949 .Chemical Reactions Analysis
Neuromedin N is primarily synthesized in the neural and intestinal tissues of mammals . Its physiological effects were shown to include hypothermia and analgesia, arising from the peptide’s ligand association to and interaction with neurotensin type 2 (NTS2) G protein-coupled receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of Neuromedin N include a chemical formula of C38H63N7O8 and a molar mass of 745.949 .科学研究应用
神经科学研究
神经介素N在神经组织中合成,已被证明在动物模型中具有降温作用和镇痛作用。 这是由于它与神经降压素2型(NTS2)G蛋白偶联受体相互作用 .
胃肠功能
在肠道组织中,this compound诱导回肠平滑肌细胞收缩,表明其在胃肠动力中的作用 .
能量稳态
分子成像
This compound已被用于分子成像应用,特别是在与DOTA螯合剂偶联用于标记神经肽时 .
昼夜节律调节
作用机制
Target of Action
Neuromedin N primarily targets the neurotensin type 2 (NTS2) G protein-coupled receptors . These receptors are predominantly found in neural and intestinal tissues of mammals . Neuromedin N also modulates dopamine D2 receptor agonist binding in rat neostriatal membranes .
Mode of Action
Neuromedin N interacts with its target receptors, primarily NTS2, to exert its physiological effects . It has been proposed that Neuromedin N exerts its actions via an increase in intracellular Ca2+ concentration .
Biochemical Pathways
Neuromedin N is derived from the same precursor polypeptide as neurotensin . Both sequences of neuromedin N and neurotensin are flanked by Lys-Arg amino acids, which comprise a consensus sequence for the endoprotease proprotein convertase . This suggests that Neuromedin N is involved in the same biochemical pathways as neurotensin.
Pharmacokinetics
It is known that neuromedin n is primarily synthesized in the neural and intestinal tissues of mammals .
Result of Action
Neuromedin N’s physiological effects include hypothermia and analgesia . It has also been shown to increase the chemotaxis capacity of mouse lymphocytes and to modulate the function of the hypothalamo-pituitary-adrenocortical axis in rats .
安全和危害
属性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMLVIHXZGQADB-YLUGYNJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145280 | |
| Record name | Neuromedin N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102577-25-3 | |
| Record name | Neuromedin N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neuromedin N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Neuromedin N (NN)?
A1: Neuromedin N (NN) is a hexapeptide, meaning it consists of six amino acids. It's structurally related to Neurotensin (NT), sharing a four-amino acid sequence homology at its C-terminus. []
Q2: What is the primary target of NN?
A2: NN primarily interacts with Neurotensin receptors (NTRs), specifically showing affinity for the subtype-1 NT receptor (hNTS1). [, ]
Q3: How does NN binding to NTRs affect cellular processes?
A3: NN binding activates hNTS1, similar to NT, although it demonstrates lower potency compared to NT. [] This activation can trigger various downstream effects depending on the cell type and receptor distribution.
Q4: Does NN have any effects on dopaminergic neurotransmission?
A4: Research suggests that NN might play a role in modulating dopaminergic neurotransmission. While it demonstrates less potency than NT in inhibiting dopamine-induced hyperactivity in the nucleus accumbens, NN exhibits greater potency than NT in increasing spontaneous motor activity and dopamine metabolism in various brain regions when injected into the ventral tegmental area. []
Q5: Can you explain the distinct pharmacological profiles of NN and NT despite sharing a common receptor?
A5: Although NN and NT interact with the same receptor, they undergo different metabolic processes in various brain regions. For example, NN is metabolized significantly faster than NT in the nucleus accumbens and ventral tegmental area. This difference in metabolic rates, attributed to variations in enzyme activity, likely contributes to their distinct pharmacological profiles. [, ]
Q6: What is the amino acid sequence of NN?
A6: The amino acid sequence of NN is Lysine-Isoleucine-Proline-Tyrosine-Isoleucine-Leucine. []
Q7: Does the structure of NN differ across species?
A7: While the structure of porcine NN is well-established, a related peptide, [Alanine2]-Neuromedin N, has been isolated from the African lungfish. This variant contains a single amino acid substitution (Alanine for Isoleucine) at position 2 compared to porcine NN. []
Q8: How do structural modifications impact NN activity?
A8: Studies using radiolabeled NN analogues with modifications at the α, ε1, and ε2 amino groups of [Lysine2]-Neuromedin N have provided insights into the structure-activity relationship. α-modified analogues exhibited binding properties similar to NT. In contrast, ε1- and ε2-modified analogues displayed selectivity for the GTP-sensitive fraction of NTRs, highlighting the importance of these positions for G protein coupling. []
Q9: How stable are the large precursor forms of NN compared to the mature peptide?
A9: Large Neuromedin N (large NN), a precursor form, exhibits greater resistance to degradation compared to the mature NN peptide. []
Q10: What is the significance of the increased stability of large NN?
A10: The enhanced stability of large NN suggests it might function as a long-lasting activator of hNTS1 in specific physiological and pathological conditions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



